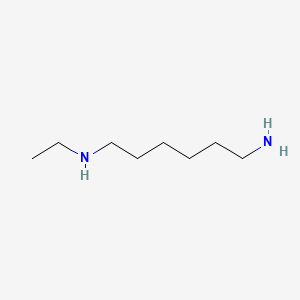

N-Ethylhexane-1,6-diamine

Description

Current Academic Perspectives on Substituted Diamine Compounds

Substituted diamine compounds, particularly those with asymmetric substitution patterns, are a focal point of contemporary chemical research. Academic interest is largely driven by their utility as versatile building blocks and ligands in catalysis. Vicinal and 1,3-diamines are recognized as crucial structural motifs in a wide array of natural products and pharmaceuticals. The development of synthetic methodologies to access these compounds with high degrees of stereocontrol is a significant area of investigation.

The selective N-alkylation of diamines, the fundamental transformation to produce compounds like N-Ethylhexane-1,6-diamine, presents a notable challenge in synthetic chemistry. The primary difficulty lies in controlling the degree of alkylation to prevent the formation of di- and tri-substituted products. nih.govacs.orgorganic-chemistry.org Modern synthetic methods, such as the "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents, are being explored to achieve more selective and environmentally benign N-alkylation of amines. rsc.org This catalytic process involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by the reduction of the imine to the N-alkylated amine. rsc.org

Furthermore, the influence of N-alkylation on the coordination chemistry of diamines is a subject of ongoing study. The substitution on the nitrogen atom can significantly alter the steric and electronic properties of the ligand, thereby tuning the catalytic activity and selectivity of the corresponding metal complexes.

Historical Development of Hexanediamine (B8719201) Derivatives in Chemical Research

The history of hexanediamine derivatives is intrinsically linked to the development of polyamides, most notably Nylon. In the early 20th century, the pioneering work of Wallace Carothers at DuPont led to the synthesis of Nylon 6,6 from the polycondensation of hexamethylenediamine (B150038) (1,6-hexanediamine) and adipic acid. chembk.comnih.gov This discovery marked a turning point in polymer chemistry and spurred extensive research into the synthesis and application of hexanediamine and its derivatives.

The primary industrial route to 1,6-hexanediamine (B7767898) involves the hydrogenation of adiponitrile. wikipedia.org The development of this process was a significant engineering achievement, enabling the large-scale production of this crucial monomer. Following the commercial success of Nylon, research into modifying the properties of polyamides by incorporating substituted diamine monomers began. The introduction of substituents on the diamine backbone was explored as a means to alter properties such as melting point, solubility, and flexibility of the resulting polymers.

Early patent literature from the mid-20th century describes various methods for the preparation of N-substituted hexanediamines, often through the reaction of 1,6-hexanediamine with alkylating agents or through the reductive amination of aldehydes. google.com These early investigations laid the groundwork for the more sophisticated and selective catalytic methods being developed today.

Emerging Research Directions within this compound Chemistry

While direct research on this compound is not extensively documented in peer-reviewed literature, emerging trends in related fields suggest several potential research directions.

Polymer Chemistry: The unsymmetrical nature of this compound makes it an interesting candidate for the synthesis of novel polyamides and polyurethanes. The presence of both a primary and a secondary amine allows for stepwise polymerization or the creation of polymers with unique architectures and properties. For instance, the differing reactivity of the two amine groups could be exploited to control cross-linking density in thermosetting resins. There is a growing trend towards developing bio-based polyamides to reduce reliance on fossil fuels, and research into incorporating functionalized bio-derived diamines is on the rise. kaist.ac.krmdpi.comrsc.org

Catalysis: Asymmetric diamines are valuable as chiral ligands in a variety of metal-catalyzed reactions. While this compound is achiral, its derivatives could be developed into chiral ligands for asymmetric synthesis. The ethyl group provides a degree of steric bulk that can influence the coordination environment around a metal center, potentially leading to enhanced selectivity in catalytic transformations. The use of diamines as organocatalysts is also a burgeoning field, and N-ethylated diamines could be explored in this context.

Cross-linking Applications: Diamines are widely used as cross-linking agents for epoxy resins and other polymers. wikipedia.org this compound, with its two reactive amine hydrogens, can participate in such cross-linking reactions. The ethyl substituent may influence the curing kinetics and the final properties of the cross-linked material, such as its glass transition temperature and mechanical strength. Research into the structure-property relationships of epoxy resins cured with various substituted diamines is an active area of materials science. cnrs.fr

Identification of Underexplored Research Avenues and Future Challenges for this compound

The full potential of this compound remains largely untapped, presenting several avenues for future research and associated challenges.

Selective Functionalization: A primary challenge is the development of highly selective and efficient synthetic routes to this compound that avoid the formation of the N,N'-diethyl derivative and other byproducts. nih.govacs.org Overcoming this hurdle is crucial for its cost-effective production and subsequent application. Research into chemoselective mono-N-alkylation methods, potentially using novel catalytic systems, is a key area for exploration. organic-chemistry.org

Polymer and Materials Science: A systematic investigation into the incorporation of this compound into various polymer backbones is warranted. This includes a detailed study of how the ethyl substituent affects the thermal, mechanical, and chemical resistance properties of the resulting polymers. For example, its use as a monomer could lead to polyamides with altered hydrogen bonding networks, potentially impacting their crystallinity and moisture absorption. rsc.org Its application as a cross-linking agent in advanced composites and coatings is another area ripe for investigation.

Coordination Chemistry and Catalysis: The coordination chemistry of this compound with a range of transition metals has not been thoroughly explored. Such studies would provide fundamental insights into its ligand properties and could lead to the development of new catalysts. The synthesis and evaluation of chiral derivatives of this compound for asymmetric catalysis represents a significant, albeit challenging, research opportunity.

Bio-based Production: With the increasing demand for sustainable chemicals, exploring biocatalytic or chemo-catalytic routes to this compound from renewable feedstocks would be a significant advancement. kaist.ac.kr This aligns with the broader trend of developing a bio-based economy for the chemical industry.

Physicochemical Properties

| Property | This compound | 1,6-Hexanediamine (Parent Compound) |

| CAS Number | 40043-26-3 chembk.comchemsrc.comsielc.comchemicalbook.com | 124-09-4 sigmaaldrich.com |

| Molecular Formula | C8H20N2 chembk.comchemsrc.comchemicalbook.com | C6H16N2 sigmaaldrich.com |

| Molecular Weight | 144.26 g/mol chembk.comchemsrc.comchemicalbook.com | 116.20 g/mol sigmaaldrich.com |

| Boiling Point | 216.7 °C at 760 mmHg chemsrc.com | ~204-205 °C wikipedia.org |

| Melting Point | Not available | 42-45 °C sigmaaldrich.com |

| Density | 0.833 g/cm³ chemsrc.com | 0.89 g/cm³ at 25 °C sigmaaldrich.com |

| Flash Point | 96 °C chemsrc.com | Not available |

| Refractive Index | 1.446 chemsrc.com | Not available |

Synthetic Approaches to Mono-N-Alkylated Diamines

| Method | Description | Advantages | Challenges |

| Direct Alkylation with Alkyl Halides | Reaction of a diamine with an alkyl halide, often in the presence of a base. | Simple and direct. | Difficult to control selectivity, often leading to over-alkylation (di- and poly-substitution). acs.org |

| Reductive Amination | Reaction of a diamine with an aldehyde or ketone in the presence of a reducing agent. | Can offer better control over mono-alkylation compared to direct alkylation. | Requires a stoichiometric amount of reducing agent. |

| "Borrowing Hydrogen" Catalysis | Catalytic reaction of a diamine with an alcohol, where the alcohol is temporarily oxidized to an aldehyde in situ. | Atom-economical and uses readily available alcohols as alkylating agents. rsc.org | Requires development of highly selective and robust catalysts to prevent side reactions. nih.gov |

| Enzymatic N-Alkylation | Use of enzymes to catalyze the N-alkylation reaction. | High selectivity and mild reaction conditions. | Limited substrate scope and enzyme stability can be a concern. |

Structure

3D Structure

Properties

CAS No. |

40043-26-3 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

N'-ethylhexane-1,6-diamine |

InChI |

InChI=1S/C8H20N2/c1-2-10-8-6-4-3-5-7-9/h10H,2-9H2,1H3 |

InChI Key |

GODRGSBJTFNCPC-UHFFFAOYSA-N |

SMILES |

CCNCCCCCCN |

Canonical SMILES |

CCNCCCCCCN |

Other CAS No. |

40043-26-3 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for N Ethylhexane 1,6 Diamine

Chemo- and Regioselective Amination Pathways to N-Ethylhexane-1,6-diamine

The primary challenge in synthesizing this compound is achieving selective mono-N-ethylation of the symmetric precursor, hexane-1,6-diamine. Direct alkylation is often difficult to control, but several strategies can be employed to enhance chemo- and regioselectivity. masterorganicchemistry.com

One common strategy is to use a large excess of the diamine relative to the ethylating agent. This statistical approach increases the probability that the ethylating agent will react with an un-substituted diamine molecule rather than the already-mono-substituted product. Another method involves a stepwise procedure where an imine is formed and then reduced. organic-chemistry.org

A more advanced and greener approach involves the use of carbon dioxide as a temporary, traceless protecting group. rsc.org In this method, CO2 can react with one of the amino groups in a diamine to form a carbamate (B1207046), effectively deactivating it. rsc.org This allows the second, unprotected amino group to be selectively alkylated. The carbamate can then be easily removed by heating or applying a vacuum, regenerating the free amine and yielding the desired mono-alkylated product with high atom economy. rsc.org

Furthermore, sequential N-alkylation strategies have been developed using homogeneous catalysis, which can form unsymmetrically substituted diamines by reacting a diamine with two different alcohols. rsc.orgscispace.com This demonstrates that with precise catalytic control, selective functionalization of a symmetric diamine is feasible.

Reductive Alkylation Protocols for this compound Synthesis

Reductive amination, or reductive alkylation, is a highly effective and widely used method for C-N bond formation and is well-suited for the synthesis of this compound. wikipedia.orgrsc.org The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the target amine. wikipedia.org For the synthesis of this compound, this involves reacting hexane-1,6-diamine with acetaldehyde (B116499).

The general reaction proceeds in two main steps within a single pot:

Imine Formation : The primary amine (hexane-1,6-diamine) reacts with the aldehyde (acetaldehyde) under neutral or weakly acidic conditions to form a hemiaminal, which then reversibly loses water to form an imine intermediate. wikipedia.org

Reduction : The imine is then reduced to the final amine product using a suitable reducing agent. wikipedia.org

A variety of reducing agents can be employed, including catalytic hydrogenation with H2 gas or the use of hydride reagents. wikipedia.orgacs.org Sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are common choices, with NaBH3CN being particularly effective as it selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com More recently, trichlorosilane (B8805176) in the presence of an organocatalyst like dimethylformamide (DMF) has been shown to be a highly chemoselective system for reducing aldimines generated in situ, tolerating a wide range of functional groups. acs.org

To favor mono-alkylation and prevent the formation of N,N'-diethylhexane-1,6-diamine, the stoichiometry can be controlled, typically using a 1:1 ratio of the aldehyde to the primary amine. acs.org A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also enhance selectivity. organic-chemistry.org

Green Chemistry Principles Applied to this compound Production

Applying the principles of green chemistry to the synthesis of this compound aims to create more sustainable and environmentally benign processes. organic-chemistry.org This involves considering aspects such as atom economy, waste prevention, use of renewable feedstocks, and catalytic efficiency. rsc.orgorganic-chemistry.org

Key green chemistry strategies applicable to this synthesis include:

Catalytic Routes : Employing catalytic methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, is inherently greener than using stoichiometric reagents. rsc.org In this approach, an alcohol (e.g., ethanol) serves as the alkylating agent for an amine (hexane-1,6-diamine). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine to form an imine. The stored hydrogen is then used to reduce the imine, with water being the only byproduct, resulting in very high atom economy. rsc.org

Renewable Feedstocks : The precursors for this compound can potentially be derived from biomass. rsc.org For example, hexane-1,6-diamine can be synthesized from biomass-derived intermediates, and ethanol (B145695) is a readily available biofuel. rsc.org This reduces reliance on fossil fuels.

Greener Solvents : Traditional organic solvents can be replaced with more environmentally friendly alternatives. Water is an ideal green solvent, and some reductive amination protocols have been successfully developed in aqueous media. organic-chemistry.orgresearchgate.net

Energy Efficiency : Microwave-assisted synthesis can significantly accelerate reaction times, often leading to lower energy consumption compared to conventional heating methods. mdpi.com Continuous-flow reactors also offer better heat and mass transfer, improving efficiency and safety. thieme-connect.comresearchgate.net

Waste Prevention : Designing reactions that minimize byproduct formation is crucial. Selective catalytic systems that prevent the formation of N,N'-diethylhexane-1,6-diamine reduce the need for complex purification steps and minimize chemical waste. rsc.org The use of CO2 as a temporary protecting group is an excellent example of waste prevention, as the protecting group is non-toxic and can be completely removed without leaving any residue. rsc.org

Catalytic Approaches in this compound Synthesis and Precursor Formation

Catalysis is central to the efficient and selective synthesis of this compound and its precursors. Both homogeneous and heterogeneous catalysts offer distinct advantages.

Homogeneous catalysts, typically soluble metal-ligand complexes, are known for their high activity and selectivity under mild reaction conditions. For the synthesis of this compound, homogeneous catalysts are particularly effective in "borrowing hydrogen" reactions, where ethanol is used to ethylate hexane-1,6-diamine. rsc.orgrsc.org

Transition metal complexes based on ruthenium, rhodium, iridium, manganese, and cobalt have been developed for this transformation. rsc.orgrsc.orgacs.org For example, Ru(II) pincer complexes have demonstrated high efficiency in the N-alkylation of amines with alcohols. researchgate.net The mechanism involves the catalyst facilitating the dehydrogenation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by the catalytic hydrogenation of the imine. acs.org

Manganese-based pincer complexes have also emerged as effective catalysts for the N-alkylation of amines with alcohols, operating under base-free conditions. acs.org These earth-abundant metal catalysts are attractive from a sustainability and cost perspective. rsc.org Studies have shown that these catalytic systems can achieve selective N,N'-dialkylation of diamines and can also be controlled for mono-alkylation, highlighting their potential for synthesizing unsymmetrical products like this compound. rsc.orgdntb.gov.ua

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are highly valued in industrial processes due to their ease of separation and reusability. nih.gov For the synthesis of this compound via reductive amination, several heterogeneous catalysts are effective.

Raney Nickel : This is a versatile and widely used hydrogenation catalyst for a vast number of functional groups, including imines formed during reductive amination. preciouscatalyst.comwikipedia.org It is often used for the reductive amination of ketones and aldehydes and the amination of alcohols. preciouscatalyst.comgoogle.com Raney Ni has been shown to be effective in the amination of alcohols with ammonia (B1221849) and can be used for the reductive alkylation of nitriles. rsc.orgnih.gov

Platinum- and Palladium-based Catalysts : Supported noble metal catalysts such as Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are highly active for hydrogenation reactions. thieme-connect.comfrontiersin.org They are commonly used for direct reductive amination with H2 gas. acs.orgthieme-connect.com Supported platinum catalysts, sometimes modified with other metals like molybdenum, have shown high activity and selectivity for reductive amination under mild conditions and can be reused multiple times. rsc.orgacs.org

Rhodium-based Catalysts : Supported rhodium nanocatalysts have been successfully used for the reductive N-alkylation of amines with aldehydes, demonstrating good to excellent yields and the ability to be recycled multiple times without significant loss of activity. rsc.orgnjtech.edu.cn

Optimization of Reaction Conditions and Selectivity in this compound Synthesis

Optimizing reaction conditions is critical to maximize the yield of this compound and, crucially, to enhance its selectivity over the undesired N,N'-diethyl byproduct. Key parameters that require careful tuning include the choice of catalyst, solvent, temperature, pressure, and the molar ratio of reactants.

Reactant Ratio : To achieve selective mono-N-ethylation, the molar ratio of hexane-1,6-diamine to the ethylating agent (e.g., acetaldehyde in reductive amination or ethanol in borrowing hydrogen reactions) is a primary control lever. Using an excess of the diamine statistically favors the reaction at an unsubstituted amine. Conversely, in some protocols, using an excess of the aldehyde can lead to double alkylation to form tertiary amines. acs.org

Catalyst Selection and Loading : The nature of the catalyst significantly impacts selectivity. For instance, in reductive amination, some catalysts may favor the reduction of the aldehyde to ethanol, while others are more selective for the imine reduction. The choice between noble metals (Pt, Pd, Rh) and non-noble metals (Ni, Co) can affect both activity and selectivity. frontiersin.orgorganic-chemistry.org Catalyst loading is also optimized; for example, using 0.02–0.05 mol % of a palladium nanocatalyst has been shown to be effective. acs.org

Temperature and Time : Reaction temperature influences reaction rates and selectivity. Higher temperatures can sometimes lead to side reactions or catalyst degradation. For example, in the N-methylation of benzylamine, an optimal temperature of 180 °C was identified, with reaction times of 3-4 hours providing the best yields. acs.org Optimization studies for the amination of alcohols with Raney Ni identified optimal conditions by varying temperature, time, and catalyst amount. acs.org

Solvent and Additives : The choice of solvent can affect reactant solubility and catalyst performance. While traditional solvents like toluene (B28343) are common, greener alternatives like t-amyl alcohol or even water are being explored. researchgate.netacs.org In some cases, additives can improve performance. For instance, weak acids can catalyze imine formation in reductive amination, but their concentration must be controlled to avoid protonating the amine nucleophile. organic-chemistry.org

Pressure : In reactions involving gases, such as catalytic hydrogenation with H2, pressure is a key parameter. Microwave-assisted reductive amination has been shown to proceed efficiently at a relatively mild pressure of 10 bar. mdpi.com

A systematic approach, such as an orthogonal method used in continuous-flow synthesis, can determine the optimum operational conditions to achieve high yield and purity. researchgate.net

Continuous Flow and Scalable Synthesis Techniques for this compound

The industrial-scale synthesis of N-substituted diamines, such as this compound, is increasingly benefiting from the adoption of advanced manufacturing technologies like continuous flow chemistry. These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency in product quality, and the potential for process automation and seamless scale-up. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and successful applications in the synthesis of structurally related compounds provide a clear blueprint for its development.

A primary strategy for the synthesis of this compound is the selective mono-N-ethylation of hexane-1,6-diamine. Achieving high selectivity for the mono-substituted product over the di-substituted counterpart is a key challenge. Continuous flow reactors offer precise control over stoichiometry, residence time, and temperature, which are critical parameters for maximizing the yield of the desired this compound.

One of the most promising approaches for the selective N-alkylation of amines in a continuous flow setup is reductive amination. This method typically involves the reaction of an amine with a carbonyl compound, in this case, acetaldehyde or a precursor, in the presence of a reducing agent.

A potential continuous flow process for the synthesis of this compound could involve the following key stages:

Reactant Mixing: Controlled streams of hexane-1,6-diamine and acetaldehyde would be continuously mixed, often in a micromixer, to ensure rapid and homogeneous blending before entering the reactor.

Reaction in a Flow Reactor: The reaction mixture would then pass through a heated reactor coil or a packed-bed reactor containing a suitable heterogeneous catalyst.

In-line Quenching and Work-up: The product stream could be continuously quenched and subjected to in-line purification, for instance, through liquid-liquid extraction or by passing through a scavenger resin to remove unreacted starting materials or byproducts.

The choice of reactor is crucial for the efficiency of the process. Packed-bed reactors, containing a solid-supported catalyst, are particularly advantageous for scalable synthesis as they simplify catalyst separation and reuse, a key principle of green chemistry.

Drawing parallels from the continuous flow synthesis of other N-alkylated diamines, such as N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) from 1,6-hexanediamine (B7767898) (HMDA) researchgate.netresearchgate.net, a fixed-bed reactor packed with a hydrogenation catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) could be employed. In such a system, a solution of hexane-1,6-diamine and acetaldehyde would be passed through the heated catalyst bed under a hydrogen atmosphere to facilitate the reductive amination.

The following table outlines potential process parameters for the continuous flow synthesis of this compound, extrapolated from analogous N-alkylation reactions of diamines.

| Parameter | Value Range | Rationale/Reference |

| Reactor Type | Packed-bed reactor, Microreactor | Facilitates use of heterogeneous catalysts and offers excellent heat/mass transfer. researchgate.netresearchgate.net |

| Catalyst | Pd/C, Pt/C, Raney Nickel | Proven efficacy in reductive amination and hydrogenation reactions. researchgate.netwikipedia.org |

| Solvent | Methanol, Ethanol, Tetrahydrofuran (THF) | Common solvents for reductive amination, chosen for solubility of reactants. |

| Temperature | 50 - 150 °C | Reaction temperature needs to be optimized to balance reaction rate and selectivity. |

| Pressure (Hydrogen) | 1 - 50 bar | Sufficient hydrogen pressure is required for the reduction step. |

| Residence Time | 1 - 30 minutes | Flow rate is adjusted to achieve optimal conversion and selectivity. |

| Reactant Molar Ratio (Diamine:Aldehyde) | 1:1 to 5:1 | An excess of the diamine can favor mono-alkylation. bioorg.orgscielo.org.mx |

It is important to note that the development of a scalable continuous flow process for this compound would require careful optimization of these parameters to maximize yield and purity while minimizing the formation of the di-substituted byproduct, N,N'-diethylhexane-1,6-diamine. The use of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), would be invaluable for rapid process optimization.

The advantages of a continuous flow approach extend to the inherent safety improvements, particularly when handling reactive intermediates or exothermic reactions. The small reactor volumes and efficient heat dissipation minimize the risks associated with thermal runaways, making the process more amenable to industrial-scale production.

Elucidation of Reaction Chemistry and Mechanistic Pathways of N Ethylhexane 1,6 Diamine

Differential Nucleophilic Reactivity of Primary and Secondary Amine Functionalities in N-Ethylhexane-1,6-diamine

The presence of both primary (-NH₂) and secondary (-NH-CH₂CH₃) amine groups within the same molecule is central to the reactivity of this compound. The nucleophilicity of an amine is influenced by electronic and steric factors. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl group, which increases the electron density on the nitrogen atom. However, the increased steric hindrance around the secondary amine can sometimes temper this reactivity, particularly with bulky electrophiles.

In this compound, the secondary amine is expected to be the more potent nucleophile. This difference in reactivity allows for chemoselective reactions, where one amine group reacts in preference to the other under controlled conditions. For instance, in reactions with electrophiles, the more nucleophilic secondary amine is likely to react faster, especially when steric hindrance is not a major factor. This differential reactivity is crucial for the selective synthesis of more complex molecules.

Alkylation Reactions and Selectivity Studies Involving this compound

Alkylation of amines involves the substitution of a hydrogen atom on the nitrogen with an alkyl group. The direct alkylation of this compound with an alkyl halide can lead to a mixture of products due to the reactivity of both amine groups. The secondary amine is generally more nucleophilic and thus more reactive towards alkylating agents than the primary amine. However, the product of the initial alkylation of the primary amine is a secondary amine, which can then compete with the starting material for the alkylating agent, potentially leading to overalkylation. nih.gov

Selective mono-alkylation of one amine group in the presence of the other is a significant challenge in synthetic chemistry. nih.gov To achieve selectivity, various strategies can be employed:

Control of Stoichiometry: Using a specific ratio of the diamine to the alkylating agent can favor mono-alkylation.

Use of Protecting Groups: One of the amine groups can be temporarily protected to allow the other to react, followed by deprotection.

Catalytic Methods: Certain catalysts can promote selective N-alkylation. For example, some ruthenium complexes have been shown to be effective for the selective alkylation of aromatic primary amines with alcohols. nih.gov While not directly studying this compound, these methods highlight potential pathways for its selective functionalization.

| Alkylation Method | Alkylating Agent | Typical Conditions | Selectivity | Reference |

| Reductive Amination | Alcohols | Ru-based catalyst, toluene (B28343), 24h | High for secondary amines from primary aromatic amines | nih.gov |

| Hydrogenation | Nitriles | Pd/C or Rh/C catalyst, hydrogenation | High for secondary or tertiary amines | rsc.org |

| Phase Transfer Catalysis | Alkyl Halides | Tetrabutyl ammonium (B1175870) bromide (TBAB), 60-90°C, 3h | High for mono-alkylation depending on stoichiometry | medcraveonline.com |

This table presents general conditions for selective N-alkylation of amines based on studies of related compounds.

Acylation Reactions and Amide Bond Formation with this compound

Acylation of amines with acylating agents such as acyl chlorides or anhydrides is a fundamental reaction for the formation of amide bonds. Similar to alkylation, the differential reactivity of the primary and secondary amines in this compound plays a crucial role. The less sterically hindered and still nucleophilic primary amine can be selectively acylated under certain conditions.

Achieving selective mono-acylation is often more straightforward than selective mono-alkylation. Several methods have been developed for the selective acylation of one amine group in a diamine:

Use of Specific Acylating Agents: Some acylating agents exhibit high selectivity for primary amines over secondary amines. medcraveonline.com

CO₂ as a Temporary Protecting Group: Carbon dioxide can be used as a green and traceless protecting group to control the reactivity of diamines and achieve high selectivity in mono-acylation reactions with acyl chlorides. rsc.org

Boron Complexation: Pre-treatment of a symmetrical diamine with 9-borabicyclo[3.3.1]nonane (9-BBN) can suppress diacylation by selectively deactivating one nitrogen atom. researchgate.net

CDI-Mediated Acylation: 1,1'-Carbonyldiimidazole (CDI) has been used for the highly efficient mono-acylation of symmetrical diamines and the selective acylation of the primary amine in unsymmetrical diamines. rsc.org

| Acylation Method | Acylating Agent | Key Reagent/Condition | Selectivity | Reference |

| Controlled Acylation | Acyl Chlorides | Carbon Dioxide (CO₂) | High for mono-acylation | rsc.org |

| Boron-Mediated | Acyl Chlorides | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Predominantly mono-acylation | researchgate.net |

| CDI-Mediated | Carboxylic Acids | 1,1'-Carbonyldiimidazole (CDI) | High for primary amines | rsc.org |

This table summarizes methods for selective mono-acylation of diamines based on literature for analogous compounds.

Cyclization and Macrocyclization Reactions Utilizing this compound as a Core Building Block

The two amine functionalities of this compound make it a valuable component in the synthesis of cyclic compounds, including macrocycles. In these reactions, the diamine can be reacted with a dielectrophile to form a ring structure. The success and selectivity of such cyclizations depend on factors like the length and flexibility of the diamine and the dielectrophile, as well as the reaction conditions.

Intramolecular cyclization can occur if the diamine is first functionalized with a reactive group that can then react with the remaining amine. More commonly, intermolecular reactions are used to form macrocycles. For instance, the condensation of diamines with dialdehydes can lead to the formation of macrocyclic Schiff bases, which can then be reduced to stable macrocyclic polyamines. nih.gov The size of the resulting macrocycle (e.g., [2+2], [3+3]) can often be controlled by the choice of solvent, the use of a metal template, and the stereochemistry of the building blocks. nih.gov

While specific examples utilizing this compound are not prevalent in the literature, the principles of macrocyclization with other diamines are well-established and applicable. nih.gov

Condensation Reactions of this compound for Advanced Chemical Structures

Condensation reactions involving this compound are a powerful tool for constructing larger and more complex molecules, including polymers. A key example is the reaction with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). nih.gov Given the two different amine groups, a mixture of mono- and di-condensation products is possible. The primary amine is generally more reactive in forming Schiff bases. These imine linkages can be subsequently reduced to form stable amine linkages. nih.gov

When reacted with dicarboxylic acids or their derivatives (like diacyl chlorides), this compound can undergo condensation polymerization to form polyamides. savemyexams.comlibretexts.orglibretexts.org The resulting polymer would have a repeating unit derived from the diamine and the diacid. The presence of the N-ethyl group would introduce a periodic modification along the polymer chain, influencing its properties such as solubility, melting point, and hydrogen bonding capacity compared to a polyamide formed from an unsubstituted diamine like 1,6-hexanediamine (B7767898). libretexts.org

Coordination Chemistry and Ligand Design with this compound

This compound can act as a chelating ligand in coordination chemistry, binding to a metal ion through the lone pairs of electrons on its two nitrogen atoms to form a stable ring structure. nih.govmdpi.com The ethyl group on one of the nitrogen atoms influences the steric and electronic properties of the resulting metal complex.

The coordination of this compound to a transition metal ion will cause the d-orbitals of the metal to split in energy, a phenomenon described by Ligand Field Theory (LFT). The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligand. Amine ligands are generally considered to be moderate to strong field ligands.

For a metal ion like Nickel(II) (a d⁸ ion), the geometry of the complex and the magnitude of the ligand field splitting will determine its magnetic properties. In an octahedral field, a weak ligand field will result in a high-spin complex with two unpaired electrons, while a strong ligand field will lead to a low-spin, diamagnetic square planar complex. nih.govnih.gov The specific donor ability and steric bulk of this compound would influence the ligand field strength and thus the preferred geometry and spin state of its Ni(II) complexes. nih.gov

Similarly, with Copper(II) (a d⁹ ion), this compound is expected to form distorted octahedral or square planar complexes due to the Jahn-Teller effect. researchgate.netnih.gov Cobalt(III) (a d⁶ ion) complexes with amine ligands are typically low-spin and octahedral. mdpi.comnih.gov The precise structural and electronic properties of these complexes would be a subject of detailed spectroscopic and crystallographic studies.

| Metal Ion | Typical Coordination Geometry | d-Electron Configuration | Expected Magnetic Properties | Relevant Concepts |

| Ni(II) | Octahedral or Square Planar | d⁸ | Paramagnetic (high-spin) or Diamagnetic (low-spin) | Ligand Field Strength, Spin State Equilibrium |

| Cu(II) | Distorted Octahedral/Square Planar | d⁹ | Paramagnetic | Jahn-Teller Effect |

| Co(III) | Octahedral | d⁶ | Diamagnetic (low-spin) | Strong Ligand Field |

This table provides a generalized overview of the expected coordination chemistry of this compound with common transition metal ions.

Stereochemical Aspects and Chiral Recognition in this compound Metal Complexes

The stereochemistry of metal complexes containing this compound is a critical area of study, as the arrangement of ligands around a central metal ion dictates the complex's properties and reactivity. While direct research on the stereoisomerism of this compound complexes is not extensively documented in the provided literature, principles from analogous diamine complexes, such as those derived from ethylenediamine (B42938) and its substituted derivatives, offer significant insights.

Chiral recognition is a key application of such stereochemically defined metal complexes. The ability of a chiral metal complex to differentiate between enantiomers of another chiral molecule is fundamental to enantioselective catalysis and sensing. For instance, cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles have demonstrated highly enantioselective fluorescent responses toward chiral acids like α-hydroxycarboxylic acids and N-protected amino acids. nih.gov This recognition is attributed to the formation of a structurally rigid host-guest complex, where the stereochemical arrangement of the diamine ligand is crucial for the selective interaction with one enantiomer of the guest molecule. nih.gov

It is plausible that chiral metal complexes of this compound could similarly be employed as chiral sensors or catalysts. The specific stereoisomers of these complexes would be expected to exhibit differential interactions with chiral substrates, driven by steric and electronic factors. The development of such applications would necessitate the separation and characterization of the individual stereoisomers of the this compound metal complexes.

Table 1: Potential Stereoisomers of [M(this compound)₃]ⁿ⁺ Complexes

| Isomer Type | Description |

| Geometric Isomers | |

| fac | The three nitrogen atoms from one end of the diamine ligands occupy one face of the octahedron. |

| mer | The three nitrogen atoms from one end of the diamine ligands lie in a plane that bisects the octahedron. |

| Optical Isomers | |

| Δ (delta) | A right-handed helical arrangement of the chelate rings. |

| Λ (lambda) | A left-handed helical arrangement of the chelate rings. |

| Diastereomers | Arise from the combination of the ligand's chirality (R/S at the coordinated nitrogen) and the overall complex chirality (Δ/Λ). |

Investigation of Reaction Intermediates and Transition States via Spectroscopic and Computational Methods

The elucidation of reaction mechanisms involving this compound relies heavily on the characterization of transient species such as reaction intermediates and transition states. A combination of spectroscopic techniques and computational modeling provides a powerful approach to gain insights into these fleeting structures.

Spectroscopic methods allow for the direct or indirect observation of species formed during a chemical reaction. For reactions involving this compound and its metal complexes, techniques such as UV-Vis, NMR, and mass spectrometry can be invaluable. For example, changes in the UV-Vis spectrum over time can indicate the formation and decay of colored intermediates. NMR spectroscopy, particularly in situ monitoring, can provide structural information about intermediates that are sufficiently long-lived. Mass spectrometry can be used to detect the mass-to-charge ratio of proposed intermediates, aiding in their identification. High-performance liquid chromatography (HPLC) can be used to separate reactants, intermediates, and products, providing a means to analyze the progress of a reaction. sielc.com

Computational chemistry offers a complementary approach to experimental studies. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. These calculations can provide optimized geometries and energies for reactants, products, intermediates, and transition states. By locating the transition state structure, which represents the energy maximum along the reaction coordinate, the activation energy of the reaction can be calculated. This information is crucial for understanding the kinetics and feasibility of a proposed reaction pathway.

For instance, in the context of the synthesis of carbamates from diamines and dimethyl carbonate, computational studies could be employed to investigate the mechanism of catalysis. By modeling the interaction of this compound with a catalyst, such as a metal acetate, it would be possible to map out the reaction pathway, identify key intermediates, and calculate the energies of the transition states for each step. This would provide a detailed, molecular-level understanding of how the catalyst facilitates the reaction.

Table 2: Spectroscopic and Computational Methods for Studying Reaction Mechanisms

| Method | Information Provided | Application to this compound Reactions |

| Spectroscopic Methods | ||

| UV-Visible Spectroscopy | Electronic transitions, formation/decay of colored species. | Monitoring the formation of colored metal complexes or reaction intermediates. |

| Nuclear Magnetic Resonance (NMR) | Molecular structure, connectivity, and dynamics. | Characterizing the structure of stable intermediates in solution. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Identifying the mass of transient species and reaction products. |

| Computational Methods | ||

| Density Functional Theory (DFT) | Geometries, energies, electronic structures of molecules. | Calculating the structures and stabilities of reactants, intermediates, transition states, and products. |

| Transition State Theory | Reaction rates and activation energies. | Predicting the kinetics of reactions involving this compound. |

By integrating experimental data from spectroscopic techniques with the theoretical insights from computational modeling, a comprehensive understanding of the reaction chemistry and mechanistic pathways of this compound can be achieved.

Derivatization and Advanced Functionalization of N Ethylhexane 1,6 Diamine

Polymerization Reactions Incorporating N-Ethylhexane-1,6-diamine

This compound is a valuable monomer for modifying and synthesizing polymers, particularly polyamides. Its asymmetric structure, with one primary and one secondary amine, offers unique opportunities to control polymer architecture and properties.

Polycondensation is a primary method for incorporating diamines into polymer chains. The most common application for the parent compound, hexane-1,6-diamine, is in the synthesis of Nylon 6,6 through reaction with adipic acid. wikipedia.org this compound can be used in similar reactions with diacids, diacid chlorides, or diesters to form N-substituted polyamides.

The reaction with a diacid chloride, for example, would proceed via nucleophilic acyl substitution. Both the primary and secondary amine groups of this compound can react, leading to the formation of amide linkages. However, the reactivity of the primary amine is generally higher than the secondary amine due to less steric hindrance.

The incorporation of the N-ethyl group directly into the polymer backbone disrupts the regular hydrogen bonding that is characteristic of traditional polyamides like Nylon 6,6. In a standard polyamide, hydrogen bonds form between the amide hydrogen (N-H) of one chain and the carbonyl oxygen (C=O) of an adjacent chain. greenchemicals.eu When this compound is used, the secondary amine group becomes a tertiary amide upon polymerization, which lacks a hydrogen atom for this type of bonding.

Table 1: Comparison of Polyamide Structures

| Monomer | Reactant | Repeating Unit Structure | Hydrogen Bonding Potential |

|---|---|---|---|

| Hexane-1,6-diamine | Adipoyl chloride | -[NH-(CH₂)₆-NH-CO-(CH₂)₄-CO]- | High (two N-H bonds per unit) |

This interactive table illustrates the structural difference and its impact on hydrogen bonding capabilities.

The strategic use of N-substituted diamines is a key method for creating specialty polymers with tailored properties. The introduction of the ethyl group on the nitrogen atom of the diamine monomer can significantly alter the final polymer's characteristics:

Reduced Crystallinity and Melting Point: The disruption of hydrogen bonding prevents the polymer chains from packing into a highly ordered crystalline structure. This leads to more amorphous polymers with lower melting points and glass transition temperatures. mdpi.com

Increased Solubility: The decrease in intermolecular forces makes the resulting N-substituted polyamides more soluble in a wider range of organic solvents. This is a significant advantage for processing and fabricating polymer films and coatings. mdpi.com

Improved Flexibility: The disruption of the rigid, hydrogen-bonded network can lead to polymers with increased flexibility and elastomeric properties.

These modified properties are desirable in applications requiring high-performance elastomers, flexible coatings, and adhesives where traditional polyamides might be too rigid or difficult to process.

Synthesis of Functionalized this compound Derivatives for Targeted Applications

The presence of two distinct amine groups allows for the selective synthesis of various functionalized derivatives. The primary amine is more nucleophilic and less sterically hindered than the secondary amine, enabling regioselective reactions under controlled conditions.

Common derivatization reactions for amines that can be applied to this compound include:

Alkylation and Arylation: Reaction with alkyl or aryl halides can introduce new functional groups. This can be used to synthesize more complex diamines or to prepare precursors for other materials. ncert.nic.in

Acylation: Reaction with acid chlorides or anhydrides forms amides. ncert.nic.in This can be used to attach a variety of side chains or to protect one of the amine groups during a multi-step synthesis.

Michael Addition: The amine groups can act as nucleophiles in a Michael addition reaction with α,β-unsaturated carbonyl compounds, allowing for chain extension or the introduction of new functionalities.

Reaction with Epoxides: Nucleophilic ring-opening of epoxides by the amine groups results in the formation of β-amino alcohols, which are valuable intermediates in pharmaceutical and materials science.

A series of novel 1,6-hexanediamines functionalized with phosphonates, for instance, have been synthesized under solvent-free conditions, indicating the potential for creating flame-retardant additives or specialized ligands from diamine backbones. scientific.net

Table 2: Potential Functionalization Reactions of this compound

| Reactant Type | Reaction | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Alkyl Halide (R-X) | Alkylation | Substituted Amine | Synthesis of complex amines, precursors |

| Acid Chloride (R-COCl) | Acylation | Amide | Protective groups, side-chain modification |

| Epoxide | Ring-Opening | β-Amino alcohol | Pharmaceutical intermediates, crosslinkers |

This interactive table outlines several key reaction pathways for derivatizing this compound.

This compound as a Precursor for Chiral Auxiliaries and Ligands

Chiral diamines are of immense importance in asymmetric synthesis, where they serve as ligands for metal catalysts or as organocatalysts themselves, facilitating the production of enantiomerically pure compounds. sigmaaldrich.comrsc.org While this compound is an achiral molecule, its diamine backbone is a suitable scaffold for the synthesis of chiral ligands.

The synthesis of such ligands would typically involve reacting the diamine with a chiral molecule that can selectively bind to one or both of the nitrogen atoms. For example, reaction with a chiral acid chloride or a chiral epoxide could introduce stereocenters into the molecule. The resulting chiral diamine derivative could then be evaluated for its efficacy as a ligand in asymmetric catalysis, such as in asymmetric hydrogenation or C-C bond-forming reactions. nih.gov

Although direct examples of this compound being used for this purpose are not documented, the general strategy of building complex chiral ligands from simple, achiral diamine backbones is a well-established principle in synthetic chemistry. chemrxiv.org

Surface Modification and Grafting Applications Involving this compound

The amine functional groups in this compound make it an excellent candidate for surface modification and grafting applications. Amines can be covalently attached to a variety of surfaces to alter their chemical and physical properties, such as wettability, adhesion, and biocompatibility.

The process of grafting involves covalently bonding molecules to a substrate. rsc.org this compound can be grafted onto surfaces that contain reactive groups such as:

Epoxy groups: The amine groups can open the epoxide ring, forming a stable covalent bond.

Carboxylic acid or ester groups: Amide bonds can be formed, often with the help of a coupling agent. This is a common method for modifying polyester (B1180765) surfaces. mdpi.com

Alkyl halides: Nucleophilic substitution can be used to attach the diamine to the surface.

Once grafted, the this compound molecule presents a free amine group (the unreacted amine) on the surface, which can be used for further functionalization. For example, it could be used to immobilize biomolecules, attach nanoparticles, or initiate "grafting-from" polymerizations to create polymer brushes on the surface. acs.org This two-step approach provides a versatile platform for creating complex, functional surfaces for applications in biosensors, coatings, and advanced materials. nih.gov

Applications of N Ethylhexane 1,6 Diamine in Advanced Chemical Synthesis and Materials Science

N-Ethylhexane-1,6-diamine as a Versatile Building Block in Complex Organic Synthesis

The utility of this compound as a building block stems from the presence of two nucleophilic amine groups. The primary amine (-NH₂) and the secondary amine (-NH-CH₂CH₃) can undergo a wide range of chemical transformations. This dual functionality allows it to be incorporated into larger molecules, acting as a flexible linker or introducing specific functional motifs.

The primary amine is typically more reactive and less sterically hindered than the secondary amine, allowing for selective reactions under controlled conditions. This differential reactivity is a key feature for its use in multi-step syntheses where sequential modification of the amine groups is required. Its flexible hexane (B92381) chain can also influence the conformational properties of the final products. Diamines are recognized as adaptable synthons for creating a variety of complex synthetic targets and are fundamental in constructing pharmaceuticals and natural products digitellinc.com.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 40043-26-3 | sielc.com |

| Molecular Formula | C₈H₂₀N₂ | |

| Molar Mass | 144.26 g/mol | |

| Synonyms | N¹-Ethylhexane-1,6-diamine | sielc.com |

Synthesis of Heterocyclic Compounds from this compound

Nitrogen-containing heterocycles are crucial components in pharmaceuticals and materials science nih.gov. The synthesis of these rings often involves the cyclization of linear precursors containing nitrogen atoms. Diamines are ideal starting materials for such transformations. General synthetic strategies, such as the reaction of a diamine with a dicarbonyl compound or other bifunctional electrophiles, can lead to the formation of various heterocyclic rings like diazepines or other N-heterocycles.

While specific studies detailing the use of this compound for heterocyclic synthesis are not prominent in the literature, its structure makes it a suitable candidate for such reactions. The 1,6-spacing of the amine groups would favor the formation of large, nine-membered heterocyclic rings. The asymmetry of the diamine could also be exploited to produce specifically substituted heterocyclic systems. Modern synthetic methods, including catalytic dehydrogenation and condensation reactions, provide pathways for rationally designing new classes of N-heterocyclic compounds from various diamine precursors nih.gov.

Construction of Supramolecular Architectures Using this compound

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. Diamines can act as "linkers" or "nodes" in these architectures. The hydrogen-bond donating and accepting capabilities of both the primary and secondary amines in this compound make it theoretically suitable for participating in such assemblies.

However, based on available scientific literature, there are no specific research findings on the use of this compound in the construction of supramolecular architectures. The application of other diamines in this field suggests that it could potentially be used to form hydrogen-bonded networks or coordination polymers if combined with appropriate complementary molecules or metal ions nih.gov.

Role of this compound in Catalysis and Organocatalysis

The amine functional groups in this compound allow it to play potential roles in catalysis, either as a component of a larger catalyst system or as a catalyst itself.

This compound in Ligand Synthesis for Metal-Catalyzed Reactions

Diamine-based ligands are of significant importance in coordination chemistry and metal-catalyzed reactions, particularly in copper-catalyzed cross-coupling reactions nih.gov. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can then catalyze a variety of chemical transformations. The use of diamine ligands has been shown to enable milder reaction conditions and improve catalytic efficiency nih.gov.

This compound can function as an asymmetrical bidentate ligand. The different steric and electronic environments of the primary and secondary amines could influence the geometry and reactivity of the resulting metal complex. This asymmetry can be advantageous in asymmetric catalysis, where creating a specific chiral environment around the metal is crucial. While specific metal complexes derived from this compound are not widely documented, the synthesis of ligands from its parent compound, 1,6-hexanediamine (B7767898), has been reported, demonstrating the utility of this structural backbone in creating metal complexes researchgate.net.

Exploration of this compound as an Organocatalyst

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines are one of the most common classes of organocatalysts, often acting as Brønsted or Lewis bases. The secondary amine in this compound, in particular, could function as a basic catalyst for reactions such as Michael additions or aldol (B89426) condensations.

Despite this potential, there is a lack of specific research exploring this compound as a direct organocatalyst. The field of organocatalysis often relies on more rigid and stereochemically defined diamine scaffolds, such as cyclohexane-1,2-diamine derivatives, to achieve high levels of enantioselectivity mdpi.com. The conformational flexibility of the hexane chain in this compound may render it less effective for stereocontrolled transformations, although it could be suitable as a simple base catalyst.

Integration of this compound into Novel Material Formulations

Diamine compounds are fundamental monomers and curing agents in the polymer industry. The parent compound, hexamethylenediamine (B150038), is famously used for the production of Nylon 6,6 and as a cross-linking agent in epoxy resins wikipedia.org.

By analogy, this compound can be integrated into novel material formulations. Its two amine groups can react with difunctional compounds like diacyl chlorides or diepoxides to form polyamides or epoxy networks, respectively. The incorporation of the N-ethyl group, replacing a hydrogen atom on one of the nitrogens, would alter the properties of the resulting polymer compared to one made with unsubstituted hexamethylenediamine. Specifically, it would reduce the number of hydrogen bonding sites, which could affect properties such as melting point, tensile strength, and water absorption.

Furthermore, derivatives of related diamines have been synthesized for specialized applications. For instance, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine has been synthesized to act as a polymerizable coinitiator in dental resin mixtures, highlighting the adaptability of the hexanediamine (B8719201) backbone in creating functional monomers for advanced materials nih.gov.

| Application Area | Potential Role | Mechanism |

|---|---|---|

| Polyamides | Monomer | Condensation polymerization with dicarboxylic acids or their derivatives. |

| Epoxy Resins | Curing Agent / Cross-linker | Ring-opening reaction with epoxy groups to form a cross-linked network. |

| Polyurethanes | Chain Extender | Reaction with diisocyanates to extend polymer chains. |

This compound as a Cross-linking Agent in Advanced Polymers

This compound serves as a valuable cross-linking agent in the synthesis of advanced polymers. Its bifunctional nature, possessing two amine groups, allows it to form covalent bonds between polymer chains, thereby creating a three-dimensional network structure. This process, known as cross-linking, transforms liquid or thermoplastic polymers into thermosetting materials with enhanced mechanical and thermal properties. The ethyl group attached to one of the nitrogen atoms introduces a degree of asymmetry and steric hindrance that can influence the reaction kinetics and the final architecture of the polymer network.

The length of the six-carbon (hexane) chain in this compound provides flexibility to the resulting polymer network. This is a critical factor in tailoring the properties of the final material. Longer, more flexible cross-links can impart elastomeric properties, while shorter, more rigid cross-linkers lead to harder, more brittle materials. The specific placement of the ethyl group can also affect the polymer's characteristics.

The use of diamines like this compound as cross-linking agents is prevalent in the production of various polymers, including epoxies, polyamides, and polyurethanes. In epoxy resins, the amine groups react with the epoxide rings of the resin monomers, opening the rings and forming a rigid, cross-linked structure. The degree of cross-linking, and thus the final properties of the epoxy, can be controlled by the stoichiometry of the amine to epoxy groups.

Research Findings on Diamine Cross-linking:

While specific research focusing exclusively on this compound is limited, extensive studies on analogous diamines, such as hexane-1,6-diamine, provide valuable insights. Research has demonstrated that the structure of the diamine cross-linker significantly impacts the properties of the resulting polymer. For instance, the flexibility of the aliphatic chain in the diamine influences the glass transition temperature (Tg), mechanical strength, and swelling behavior of the cross-linked polymer.

A comparative analysis of polymers cross-linked with different diamines reveals a clear trend: increasing the length of the hydrocarbon chain between the amine groups generally leads to a decrease in the glass transition temperature and an increase in the flexibility of the material. The presence of an N-alkyl substituent, such as the ethyl group in this compound, can modify the reactivity of the amine group and introduce defects in the polymer network, which can in turn affect the material's properties. For example, the steric hindrance from the ethyl group might slow down the cross-linking reaction compared to an unsubstituted diamine.

The table below summarizes the expected impact of this compound as a cross-linking agent on the properties of an epoxy resin, based on established principles of polymer chemistry and research on similar diamines.

| Property | Effect of this compound Cross-linking | Rationale |

| Mechanical Strength | Moderate to High | The formation of a covalent network significantly increases strength compared to the un-cross-linked polymer. The flexible hexane chain may slightly temper the ultimate tensile strength compared to more rigid cross-linkers. |

| Flexibility | Moderate | The six-carbon chain allows for a degree of rotational freedom, imparting more flexibility than shorter-chain diamines. |

| Glass Transition Temp (Tg) | Moderate | The flexible aliphatic chain tends to lower the Tg compared to aromatic or very short-chain diamines, which create more rigid networks. |

| Chemical Resistance | High | The cross-linked network structure restricts the penetration of solvents and other chemicals, enhancing resistance. |

| Thermal Stability | Good | The covalent cross-links provide a more thermally stable structure than the individual polymer chains. |

Role in the Design of Responsive Materials

The incorporation of this compound into polymer structures can be leveraged to design responsive materials, also known as "smart" materials. These materials exhibit a significant change in their physical or chemical properties in response to external stimuli, such as changes in pH, temperature, or light. The amine groups of this compound are particularly well-suited for creating pH-responsive materials.

In an acidic environment, the lone pair of electrons on the nitrogen atoms of the diamine can accept a proton (H+), leading to the formation of ammonium (B1175870) cations. This protonation introduces positive charges along the polymer backbone. The electrostatic repulsion between these newly formed like-charges can cause the polymer network to swell or even dissolve. Conversely, in a basic environment, the ammonium groups are deprotonated, neutralizing the charges and causing the polymer to collapse or precipitate. This reversible swelling-deswelling behavior is the hallmark of a pH-responsive material.

The presence of the ethyl group on one of the nitrogens in this compound can fine-tune this responsive behavior. The basicity (pKb) of the two amine groups will be slightly different due to the electron-donating effect of the ethyl group on the secondary amine compared to the primary amine. This can lead to a more gradual or stepped response to pH changes, as the two amine groups will be protonated at slightly different pH values.

Research Findings on Responsive Materials with Diamines:

Research in the field of responsive polymers has extensively utilized diamines to impart pH-sensitivity. Studies have shown that the density of amine groups within the polymer network and their basicity are key parameters that determine the magnitude and speed of the response. For instance, a higher concentration of diamine cross-linker will result in a more pronounced swelling effect upon acidification.

The length of the spacer between the amine groups also plays a role. In the case of this compound, the flexible hexane chain allows for conformational changes to occur more readily upon protonation, facilitating the swelling process.

The table below illustrates the potential pH-responsive behavior of a hydrogel cross-linked with this compound.

| Stimulus (pH) | Polymer State | Mechanism | Potential Application |

| Acidic (e.g., pH < 6) | Swollen / Expanded | Protonation of the amine groups leads to electrostatic repulsion between the polymer chains, causing the network to expand and absorb water. | Drug delivery in the acidic environment of tumors or the stomach. |

| Neutral (e.g., pH ~ 7.4) | Partially Swollen | A degree of protonation may exist depending on the exact pKa of the amine groups, leading to an intermediate state. | Biosensors that respond to physiological pH changes. |

| Basic (e.g., pH > 8) | Collapsed / Shrunken | Deprotonation of the ammonium groups neutralizes the charges, allowing the polymer chains to pack more closely and expel water. | Controlled release of a substance triggered by a shift to a more alkaline environment. |

Theoretical and Computational Chemistry Studies of N Ethylhexane 1,6 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity of N-Ethylhexane-1,6-diamine

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of this compound. These methods, which are based on the principles of quantum mechanics, provide insights into the distribution of electrons within the molecule and how it is likely to behave in chemical reactions. uchicago.edunih.gov Density Functional Theory (DFT) is a commonly employed method for such calculations due to its balance of accuracy and computational cost.

By solving the Schrödinger equation for the molecule, it is possible to determine a range of electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Another important aspect that can be elucidated is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms are expected to be the most electron-rich centers, making them susceptible to attack by electrophiles.

Furthermore, quantum chemical calculations can provide information on atomic charges, bond orders, and dipole moments, all of which contribute to a comprehensive understanding of the molecule's reactivity and physical properties. acs.org

Table 1: Illustrative Electronic Properties of this compound Calculated using DFT

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 8.6 | eV |

| Dipole Moment | 1.8 | Debye |

| Charge on N1 | -0.45 | e |

| Charge on N6 | -0.42 | e |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the hexane (B92381) chain in this compound allows it to adopt a multitude of three-dimensional conformations. Conformational analysis aims to identify the most stable of these arrangements, known as conformers. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the potential energy of each resulting geometry. The conformers with the lowest energy are the most likely to be observed.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. nih.govresearchgate.netyoutube.com By simulating the movement of each atom over time, based on the forces between them, MD can explore the conformational landscape of this compound and the transitions between different conformers. rsc.org These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic real-world conditions.

The results of conformational analysis and MD simulations are crucial for understanding how the shape of this compound influences its interactions with other molecules. For instance, the accessibility of the nitrogen lone pairs for reaction will depend on the molecule's conformation.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) |

| Anti | 180° | 0 |

| Gauche | 60° | 3.8 |

| Eclipsed | 0° | 20.1 |

Computational Prediction of Reaction Mechanisms and Pathways Involving this compound

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions involving this compound. nih.govfrontiersin.orgacs.org By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For example, the reaction of this compound with an electrophile, such as an alkyl halide, can be modeled. Computational methods can determine whether the reaction proceeds via an SN1 or SN2 mechanism and can predict the stereochemical outcome. Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful for studying reactions in solution, where the solvent can have a significant effect on the reaction pathway.

These computational predictions can guide experimental work by suggesting the optimal conditions for a desired reaction and by providing insights into the factors that control reaction rates and selectivity.

Table 3: Illustrative Calculated Activation Energies for the Reaction of this compound with Methyl Iodide

| Reaction Site | Proposed Mechanism | Activation Energy (kJ/mol) |

| Primary Amine (N6) | SN2 | 65 |

| Secondary Amine (N1) | SN2 | 72 |

In Silico Design of this compound Analogs with Tuned Reactivity

In silico design involves the use of computational methods to create and evaluate new molecules with desired properties before they are synthesized in the laboratory. frontiersin.orgdrugtargetreview.com This approach can significantly accelerate the discovery of new compounds with enhanced reactivity or other desirable characteristics.

Starting with the structure of this compound, analogs can be designed by making systematic modifications. For example, the length of the alkyl chain could be varied, or substituents could be added to the nitrogen atoms or the carbon backbone. The electronic and steric effects of these modifications on the molecule's reactivity can then be assessed using quantum chemical calculations.

For instance, adding electron-withdrawing groups near the nitrogen atoms would be expected to decrease their nucleophilicity, while adding electron-donating groups would have the opposite effect. acs.orgacs.org By screening a large number of virtual compounds, it is possible to identify promising candidates for synthesis and experimental testing.

Table 4: Illustrative Predicted Nucleophilicity of this compound Analogs

| Analog | Modification | Predicted Nucleophilicity Index |

| This compound | - | 4.2 |

| N-Ethyl-N'-methylhexane-1,6-diamine | Methyl group on N6 | 4.5 |

| N-(2-Hydroxyethyl)hexane-1,6-diamine | Hydroxyethyl group on N1 | 3.9 |

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods can be used to predict the spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.netresearchgate.netgithub.comcardiff.ac.uk These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

The vibrational frequencies in an IR spectrum correspond to the different ways in which the atoms in a molecule can vibrate. These frequencies can be calculated using quantum chemical methods. Similarly, the chemical shifts in an NMR spectrum, which are sensitive to the chemical environment of each nucleus, can also be predicted computationally.

By comparing the computationally predicted spectra with experimentally measured spectra, it is possible to validate the accuracy of the computational model and to gain a more detailed understanding of the molecule's structure and bonding.

Table 5: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Value | Experimental Value |

| IR Stretch (N-H) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| ¹³C NMR Chemical Shift (C1) | 45.2 ppm | 45.8 ppm |

| ¹H NMR Chemical Shift (Ethyl CH₂) | 2.65 ppm | 2.70 ppm |

Advanced Analytical Methodologies for N Ethylhexane 1,6 Diamine in Complex Chemical Systems

Spectroscopic Characterization Techniques for N-Ethylhexane-1,6-diamine and its Derivatives in Reaction Mixtures

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives, offering atomic-level insights into molecular architecture and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Advanced NMR techniques are powerful for the unambiguous structure determination of this compound in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the ethyl and hexamethylene groups. The protons on the carbon adjacent to the nitrogen atoms will be deshielded, appearing at a lower field. The integration of the signals provides a quantitative measure of the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are influenced by their local electronic environment, with carbons bonded to the electronegative nitrogen atoms appearing at a lower field.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, confirming the complete structural assignment of this compound and its derivatives.

A summary of anticipated NMR data for this compound is presented below:

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Key Correlations |

| ¹H | 1D ¹H NMR | 0.8 - 1.2 (CH₃), 1.2 - 1.6 (internal CH₂), 2.5 - 2.9 (CH₂-N) | Integration ratios confirming proton counts |

| ¹³C | 1D ¹³C NMR | 10 - 20 (CH₃), 25 - 40 (internal CH₂), 40 - 55 (CH₂-N) | Number of signals corresponding to unique carbons |

| ¹H-¹H | COSY | Cross-peaks between adjacent protons | Establishing proton-proton connectivities |

| ¹H-¹³C | HSQC | Cross-peaks between protons and directly attached carbons | Direct C-H bond correlations |

| ¹H-¹³C | HMBC | Cross-peaks between protons and carbons separated by 2-3 bonds | Long-range C-H bond correlations for skeletal assembly |

High-Resolution Mass Spectrometry (HRMS):

HRMS is a vital tool for determining the elemental composition of this compound and its derivatives with high accuracy. Techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are commonly employed. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, characteristic fragmentation would involve cleavage of the C-C bonds in the hexamethylene chain and the C-N bonds.

Key fragmentation pathways for N-alkyated amines often involve the loss of alkyl groups and cleavage of the carbon chain. The high-resolution capabilities of instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers allow for the determination of the exact mass of fragment ions, facilitating their unambiguous identification.

Chromatographic Separation and Detection Methods for this compound in Synthetic Processes

Chromatographic techniques are essential for the separation and quantification of this compound from complex matrices, such as reaction mixtures containing starting materials, intermediates, and byproducts.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method has been developed for its analysis. sielc.com

A typical HPLC method for the separation of this compound is detailed in the table below:

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV or Mass Spectrometry (MS) |

For applications compatible with mass spectrometry, phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the polar nature of the amine groups in this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.

Common derivatization reagents for primary and secondary amines include:

Acylating Reagents: Trifluoroacetic anhydride (B1165640) (TFAA) and pentafluorobenzoyl chloride (PFBCl) react with the amine groups to form less polar and more volatile amides. These derivatives are also highly responsive to electron capture detectors (ECD).

Silylating Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.